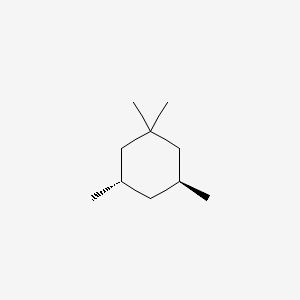
trans-1,1,3,5-Tetramethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,1,3,5-Tetramethylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a derivative of cyclohexane, where four methyl groups are attached to the 1st, 1st, 3rd, and 5th positions of the cyclohexane ring in a trans configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,3,5-Tetramethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization .
化学反应分析
Types of Reactions:
Oxidation: trans-1,1,3,5-Tetramethylcyclohexane can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Br2 with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
Chemistry: trans-1,1,3,5-Tetramethylcyclohexane is used as a model compound in studying stereochemistry and conformational analysis. Its unique structure makes it an ideal candidate for understanding the effects of steric hindrance and ring strain in cyclohexane derivatives .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties. Research into similar compounds has shown promise in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its stability and reactivity make it valuable in producing polymers, resins, and other advanced materials .
作用机制
The mechanism of action of trans-1,1,3,5-Tetramethylcyclohexane primarily involves its interactions with various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form ketones or alcohols through the cleavage of C-H bonds and the formation of C=O bonds .
相似化合物的比较
cis-1,1,3,5-Tetramethylcyclohexane: The cis isomer of the compound, where the methyl groups are on the same side of the cyclohexane ring.
1,1,3,5-Tetramethylcyclohexane: The parent compound without specific stereochemistry.
1,2,4,5-Tetramethylcyclohexane: A different isomer with methyl groups at the 1st, 2nd, 4th, and 5th positions
Uniqueness: trans-1,1,3,5-Tetramethylcyclohexane is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity, stability, and interactions with other molecules, making it different from its cis counterpart and other isomers .
属性
分子式 |
C10H20 |
|---|---|
分子量 |
140.27 g/mol |
IUPAC 名称 |
(3S,5S)-1,1,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
WOJSMJIXPQLESQ-IUCAKERBSA-N |
手性 SMILES |
C[C@H]1C[C@@H](CC(C1)(C)C)C |
规范 SMILES |
CC1CC(CC(C1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
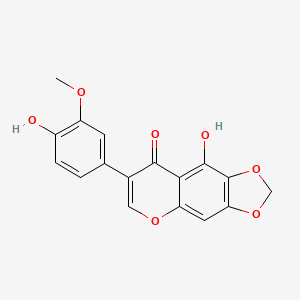

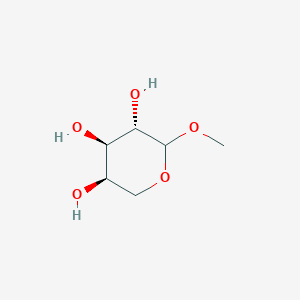
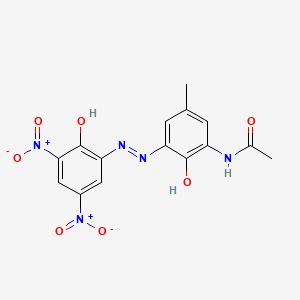
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
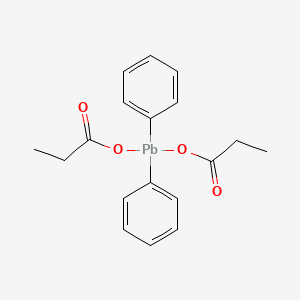
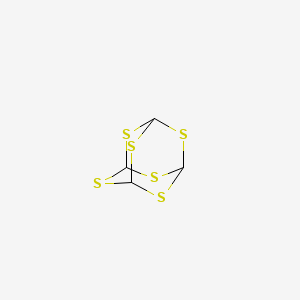
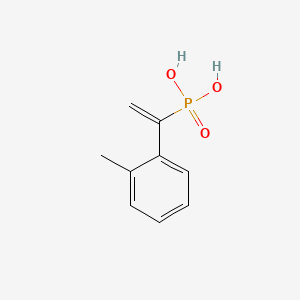

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
